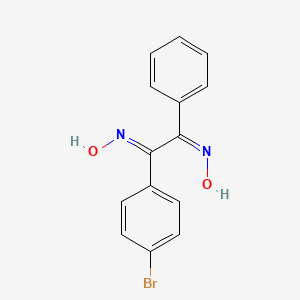![molecular formula C21H23N3O3 B6067859 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone](/img/structure/B6067859.png)
1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone, also known as TNP-470, is a synthetic analog of fumagillin, a natural product isolated from the fungus Aspergillus fumigatus. TNP-470 has been shown to possess anti-angiogenic properties, making it a promising candidate for the treatment of cancer.
Wirkmechanismus
1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone inhibits angiogenesis by blocking the activity of endothelial cells. It does this by binding to and inhibiting the activity of methionine aminopeptidase 2 (MetAP2), an enzyme required for endothelial cell proliferation and migration.
Biochemical and Physiological Effects:
1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic properties, 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone has been shown to inhibit the growth of a variety of cancer cell lines in vitro. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone is its specificity for endothelial cells, which makes it a promising candidate for the treatment of cancer. However, 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone has also been shown to have some limitations. For example, it has a relatively short half-life in the body, which may limit its efficacy as a therapeutic agent.
Zukünftige Richtungen
There are a number of future directions for research on 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone. One area of interest is the development of more potent and selective MetAP2 inhibitors. Another area of interest is the use of 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone in combination with other anti-cancer agents to enhance its efficacy. Finally, there is interest in the development of 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone analogs with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone involves a multi-step process, starting with the reaction of 2-nitrobenzaldehyde with 1,3-diphenylacetone to form 3-(2-nitrophenyl)-2-propen-1-one. This intermediate is then reacted with piperazine to form 3-(2-nitrophenyl)-2-propen-1-yl piperazine. Finally, this compound is reacted with 4-chlorobenzophenone to yield 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone has been extensively studied for its anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. 1-(4-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}phenyl)ethanone inhibits angiogenesis by blocking the activity of endothelial cells, which are responsible for the formation of new blood vessels.
Eigenschaften
IUPAC Name |
1-[4-[4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-17(25)18-8-10-20(11-9-18)23-15-13-22(14-16-23)12-4-6-19-5-2-3-7-21(19)24(26)27/h2-11H,12-16H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRQNLBTCAGURK-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B6067778.png)
![4-[4-(2-chlorophenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6067781.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6067786.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B6067797.png)
![ethyl N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B6067799.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)propanamide trifluoroacetate](/img/structure/B6067803.png)
![N-benzyl-2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6067807.png)
![(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6067813.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,3-difluorobenzyl)-2-piperazinone](/img/structure/B6067818.png)
![5-[1-(5-isoquinolinylmethyl)-2-pyrrolidinyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B6067830.png)
![N-(4-methoxy-2,5-dimethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6067838.png)
![5-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6067846.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6067852.png)
